

NMR chemical shift validation for cinnamates

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Compound Focus: Methyl 3,4-dimethoxycinnamate

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Comparison of NMR Validation Methods

The table below summarizes key methods applicable to the validation of organic molecules.

Method / Resource Name	Type / Approach	Key Application / Measured Parameters	Experimental / Computational Protocol
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| **Validated Organic Molecules Dataset** [1] | Experimental benchmark dataset | Scalar couplings (nJCH, nJHH), ¹H/¹³C chemical shifts; for benchmarking computational methods [1] | • **Measurements:** IPAP-HSQMBC for nJCH; ¹H multiplet simulation/C4X Assigner for nJHH [1] | • **Validation:** DFT calculations (e.g., mPW1PW91/6-311 g(dp)) to identify misassignments [1] | | **NMRNet** [2] | Deep Learning (SE(3) Transformer) | Prediction of chemical shifts (H, C, F) from 3D structure [2] | • **Process:** Pre-training on large unlabeled dataset, then fine-tuning for specific shift prediction tasks [2] | • **Input:** Requires 3D structural information of the molecule [2] | | **Relativistic DFT** [3] | Quantum Mechanical Calculation | Calculation of NMR chemical shifts and shielding tensors, crucial for atoms near heavy elements [3] | • **Software:** ADF (e.g., in AMS package) [3] | • **Level of Theory:** Hybrid functional (e.g., PBE0) with all-electron basis set (e.g., QZ4P); includes scalar relativistic and spin-orbit coupling options [3] | | **ARECA** [4] | Probabilistic Validation (Protein-focused) | Validates protein chemical shift assignments using NOESY data [4] | • **Input:** Chemical shift assignments + ¹³C/¹⁵N-edited NOESY peak lists [4] | • **Process:** Compares expected vs. experimental NOESY contacts to calculate assignment probability [4] | | **ANSURR** [5] | Accuracy Measurement (Protein-focused) | Measures protein structure accuracy by comparing backbone rigidity from

chemical shifts (RCI) vs. structure (FIRST) [5] | • **Input:** Backbone chemical shift assignments + 3D structure [5] • **Process:** Calculates RCI from shifts, runs rigidity analysis (FIRST) on structure, compares via correlation and RMSD scores [5] |

Workflow for Experimental Data Collection and Validation

For a comprehensive validation, you can integrate these methods into a workflow that connects experimental data with computational analysis, as illustrated below.

The workflow shows that validation is an integrative process. Here are the detailed protocols for the key methods in the workflow:

- **Protocol for Measuring Scalar Couplings (nJCH):** The benchmark dataset uses the **IPAP-HSQMBC** pulse sequence to measure long-range proton-carbon scalar couplings (nJCH). This method was selected as it provides an optimal balance of reliability and accuracy in nJCH measurement with efficiency of spectrometer time. The values extracted from these experiments are then validated against DFT-calculated values to identify any potential misassignments [1].
- **Protocol for DFT Calculation of Shifts:** For calculating chemical shifts, a recommended protocol involves using a hybrid functional like **PBE0** with a high-quality, all-electron basis set such as **QZ4P**. The calculation should account for relativistic effects, using at least a scalar relativistic Hamiltonian, and if heavy atoms are present, a spin-orbit coupling treatment is necessary for accurate results, especially for shielding tensors [3].
- **Protocol for Using NMRNet:** To predict chemical shifts with this deep learning model, you need to provide the **3D structural information** of your molecule. NMRNet uses a pre-training and fine-tuning paradigm. Once the model is fine-tuned for a specific task (e.g., shift prediction), it can be applied to new structures without retraining. The model considers the local chemical environment around each atom, which can be defined using a cutoff radius [2].

Key Considerations for Your Guide

- **Focus on Organic Molecules:** The benchmark dataset [1] and NMRNet [2] are directly applicable to organic molecules like cinnamates. The protein-focused methods (ARECA [4] and ANSURR [5]) are included for conceptual completeness but may require significant adaptation.
- **Quantitative Benchmarks:** When comparing methods, use the quantitative performance metrics from the sources. For instance, the benchmark dataset reports average deviations for nJCH measurements (<0.4 Hz) [1], while NMRNet's accuracy can be assessed by the correlation and error rates between its predicted shifts and experimental findings [2].
- **Acknowledge the Gap:** It is important to state in your guide that while these methods and datasets provide a robust framework, a study performing a direct, comparative validation of them specifically on cinnamate compounds has not been published. Your guide would be filling this niche.

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